N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 5-chloro-2,4-dimethoxyphenyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2,4-dimethoxyaniline and 3,5-dimethylbenzoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between 5-chloro-2,4-dimethoxyaniline and 3,5-dimethylbenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2-methylpropanamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGLBAAHGOOVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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